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Compound Name: 3-Phenoxyphenethylamine

Cat. No.: B056769

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenethylamine, systematically known as 2-(3-phenoxyphenyl)ethan-1-amine, is a
substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a wide
range of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs.
The introduction of a phenoxy group at the meta-position of the phenyl ring creates a unique
chemical entity with potential for novel pharmacological activities. This technical guide provides
a comprehensive overview of the known chemical properties and structural features of 3-
Phenoxyphenethylamine, compiled to aid researchers and professionals in drug discovery
and development.

Chemical Structure

The chemical structure of 3-Phenoxyphenethylamine is characterized by a phenethylamine
core with a phenoxy substituent on the benzene ring at the C3 position.

graph chemical structure {
layout=neato;

node [shape=plaintext];

edge [color="#202124"];
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// Define atoms C1l [label="C"]; C2 [label="C"]; C3 [label="C"]; C4
[Label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8
[Label="C"]; N [label="N", fontcolor="#FFFFFF", style=filled,
fillcolor="#4285F4"]; 0 [label="0", fontcolor="#FFFFFF", style=filled,
fillcolor="#EA4335"]; (9 [label="C"]; C1l0 [label="C"]; C1l1
[Label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"1;

// Define bonds for the first phenyl ring C1 -- C2; C2 -- C3; C3 --
C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Bonds for the ethylamine side chain C1 -- C7; C7 -- C8; C8 -- N;
// Bond for the phenoxy group C3 -- 0; 0 -- C9;

// Bonds for the second phenyl ring C9 -- C10; C10 -- C1l1l; Cl1 -- C12;
Cl12 -- C13; C13 -- Cl14; C14 -- (9;

// Position nodes Cl1l [pos="0,0!"]; C2 [pos="1,0!"]1; C3
[pos="1.5,0.866!"1; C4 [pos="1,1.732!"]; C5 [pos="0,1.732!"]; C6
[pos="-0.5,0.866!"]; C7 [pos="-1,-0.866!"]; C8 [pos="-2,-0.866!"]; N
[pos="-2.5,-1.732!"]; O [pos="2.5,0.866!"]; C9 [pos="3.5,0.866!"]; C1l0O
[pos="4,0!"]; Cl1l1 [pos="5,0!"]; Cl1l2 [pos="5.5,0.866!"]; C13
[pos="5,1.732!"]; C14 [pos="4,1.732!"]; }

Figure 2: A potential synthetic workflow for 3-Phenoxyphenethylamine.
Methodology:

e Henry Reaction: 3-Phenoxybenzaldehyde is reacted with nitromethane
in the presence of a base (e.g., sodium hydroxide) to form 1-(3-
phenoxyphenyl) -2-nitroethene.

e Reduction: The resulting nitroalkene is then reduced to the
corresponding primary amine, 2-(3-phenoxyphenyl)ethan-1-amine, using
a strong reducing agent such as lithium aluminum hydride (LiAlHa4).
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Potential Signaling Pathways and
Biological Activity

While specific studies on the biological activity and mechanism of
action of 3-Phenoxyphenethylamine are limited, its structural
similarity to other phenethylamines suggests potential interactions
with monoamine neurotransmitter systems. Phenethylamine and its
derivatives are known to interact with transporters for dopamine
(DAT), norepinephrine (NET), and serotonin (SERT), and may also
exhibit activity at various G-protein coupled receptors, including
trace amine-associated receptors (TAARs).

The introduction of the phenoxy group could significantly modulate the
compound's affinity and selectivity for these targets compared to the

parent phenethylamine molecule. Structure-activity relationship (SAR)

studies of related compounds suggest that substitutions on the phenyl

ring can influence transporter and receptor binding.
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Figure 3: Postulated signaling pathways for 3-Phenoxyphenethylamine.
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Further research, including in vitro binding and functional assays, 1is
necessary to elucidate the specific pharmacological profile of 3-
Phenoxyphenethylamine.

Conclusion

3-Phenoxyphenethylamine is a molecule of interest for further
investigation due to its unique structural features within the broader
class of phenethylamines. This guide has summarized the currently
available information on its chemical properties and structure.
However, significant data gaps remain, particularly concerning its
physical properties, detailed spectroscopic characterization, and its
biological activity profile. The provided theoretical frameworks for
its synthesis and potential signaling pathways offer a starting point
for future experimental work. Researchers are encouraged to undertake
further studies to fully characterize this compound and explore its
potential applications in neuroscience and drug development.

¢ To cite this document: BenchChem. [An In-depth Technical Guide to 3-
Phenoxyphenethylamine: Chemical Properties and Structure]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b056769#3-
phenoxyphenethylamine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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